molecular formula C12H15N5O2 B5138061 N-(3-methoxypropyl)-4-(1H-tetrazol-1-yl)benzamide

N-(3-methoxypropyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B5138061
M. Wt: 261.28 g/mol
InChI Key: JTVHEQQNIYDZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxypropyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxypropyl group attached to the nitrogen atom and a tetrazolyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions.

    Introduction of the Tetrazolyl Group: The tetrazolyl group can be introduced through a cycloaddition reaction between an azide and a nitrile group, forming the tetrazole ring.

    Attachment of the Methoxypropyl Group: The final step involves the alkylation of the amide nitrogen with 3-methoxypropyl bromide under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides or tetrazoles.

Scientific Research Applications

N-(3-methoxypropyl)-4-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazolyl group can interact with enzymes or receptors, modulating their activity. The methoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxypropyl)-4-(1H-tetrazol-1-yl)aniline: Similar structure but with an aniline core instead of benzamide.

    N-(3-methoxypropyl)-4-(1H-tetrazol-1-yl)phenylacetamide: Similar structure with a phenylacetamide core.

Uniqueness

N-(3-methoxypropyl)-4-(1H-tetrazol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypropyl group enhances solubility, while the tetrazolyl group provides potential for diverse biological interactions.

Properties

IUPAC Name

N-(3-methoxypropyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-19-8-2-7-13-12(18)10-3-5-11(6-4-10)17-9-14-15-16-17/h3-6,9H,2,7-8H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVHEQQNIYDZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.